tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate is a compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
The synthesis of tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-1H-benzo[d]imidazole.
Alkylation: The benzimidazole derivative is then alkylated using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells .
Comparison with Similar Compounds
tert-Butyl ((4-chloro-1H-benzo[d]imidazol-2-yl)methyl)carbamate can be compared with other benzimidazole derivatives, such as:
Omeprazole: Used as a proton pump inhibitor for treating acid reflux.
Albendazole: An antiparasitic agent.
Thiabendazole: Used as an antifungal and antiparasitic agent.
What sets this compound apart is its unique combination of the tert-butyl carbamate group and the 4-chloro substituent, which may confer distinct biological activities and chemical properties.
Properties
Molecular Formula |
C13H16ClN3O2 |
---|---|
Molecular Weight |
281.74 g/mol |
IUPAC Name |
tert-butyl N-[(4-chloro-1H-benzimidazol-2-yl)methyl]carbamate |
InChI |
InChI=1S/C13H16ClN3O2/c1-13(2,3)19-12(18)15-7-10-16-9-6-4-5-8(14)11(9)17-10/h4-6H,7H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
RRPNCJOLGQPKGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC2=C(N1)C=CC=C2Cl |
Origin of Product |
United States |
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